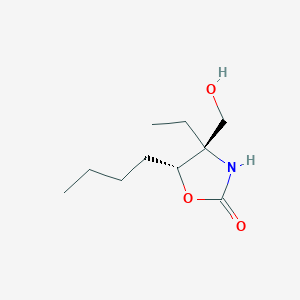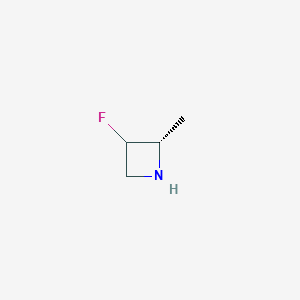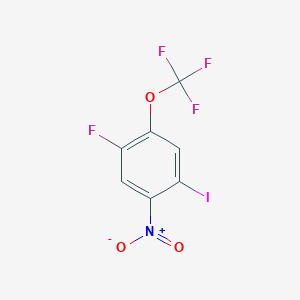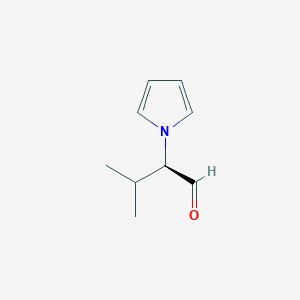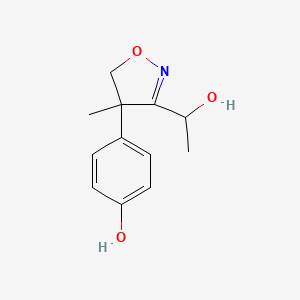
4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol is a synthetic organic compound characterized by a phenolic group attached to a dihydroisoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol typically involves the following steps:
Formation of the Isoxazole Ring: The initial step involves the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine to form the isoxazole ring. This reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.
Alkylation: The next step involves the alkylation of the isoxazole ring at the 4-position with a suitable alkylating agent, such as an alkyl halide, to introduce the methyl group.
Hydroxylation: The hydroxylation of the ethyl group is achieved through oxidation reactions using reagents like potassium permanganate or osmium tetroxide.
Phenol Attachment: The final step involves the coupling of the phenolic group to the isoxazole ring, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
化学反応の分析
Types of Reactions
4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the conditions and reagents used.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom, forming a hydrocarbon.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorosulfonic acid, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its phenolic group and isoxazole ring are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or antimicrobial activities, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
作用機序
The mechanism of action of 4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals, while the isoxazole ring can interact with enzymes and receptors, modulating their activity.
Molecular Targets and Pathways
Antioxidant Activity: The phenolic group donates hydrogen atoms to neutralize free radicals, preventing oxidative damage to cells and tissues.
Enzyme Inhibition: The isoxazole ring can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways.
Receptor Modulation: The compound can interact with cell surface receptors, altering signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
4-Hydroxyphenethyl Alcohol: Similar in structure but lacks the isoxazole ring.
4-Methylphenol: Contains a phenolic group and a methyl group but lacks the isoxazole ring and hydroxyl group.
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
4-(3-(1-Hydroxyethyl)-4-methyl-4,5-dihydroisoxazol-4-yl)phenol is unique due to the combination of its phenolic group, isoxazole ring, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
4-[3-(1-hydroxyethyl)-4-methyl-5H-1,2-oxazol-4-yl]phenol |
InChI |
InChI=1S/C12H15NO3/c1-8(14)11-12(2,7-16-13-11)9-3-5-10(15)6-4-9/h3-6,8,14-15H,7H2,1-2H3 |
InChIキー |
DSASLEYFQSQKTE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NOCC1(C)C2=CC=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12868594.png)
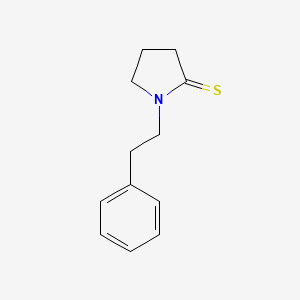
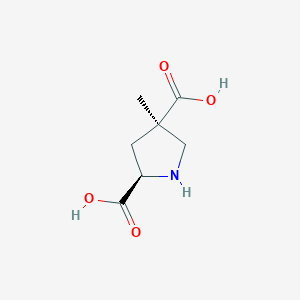
![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)
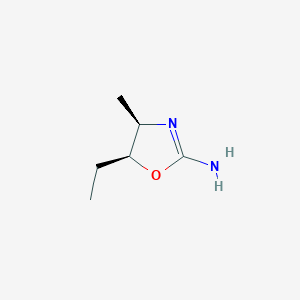
![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)

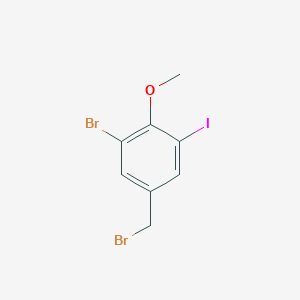
![1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868633.png)
![1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)
